molecular formula C17H17NO4 B6404664 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261947-48-1

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95%

Cat. No. B6404664
CAS RN: 1261947-48-1
M. Wt: 299.32 g/mol
InChI Key: BHIZSTCNASGXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% (2-NBPA) is a synthetic organic compound that has been widely studied in the scientific community due to its versatile applications in research and development. 2-NBPA is a nitro-aromatic compound that can be used as a reagent, a catalyst, or a building block in the synthesis of a variety of organic molecules. It is also a key component in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has several scientific applications. It is used as a reagent in the synthesis of organic molecules and as a catalyst in various organic reactions. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% is a nitro-aromatic compound, which means it contains a nitro group (-NO2) attached to an aromatic ring. The nitro group is highly reactive and can be easily reduced to form a variety of products. This makes 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% a useful reagent in organic synthesis.
Biochemical and Physiological Effects
2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% can inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a highly reactive compound, making it a useful reagent in organic synthesis. However, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% can be toxic and should be handled with care. In addition, it can be difficult to purify and can react with other compounds, making it difficult to use in some experiments.

Future Directions

The potential applications of 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% are still being explored. It has been used in the synthesis of a variety of polymers, such as polyurethane and polycarbonate, and its anti-inflammatory, anti-fungal, and anti-cancer activities are being studied. In addition, 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% could be used as a starting material in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Finally, further research is needed to explore the potential biochemical and physiological effects of 2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95%.

Synthesis Methods

2-Nitro-4-(4-t-butylphenyl)benzoic acid, 95% is typically synthesized by nitration of 4-t-butylphenol with a mixture of nitric acid and sulfuric acid. The nitration reaction produces a mixture of 2-nitro-4-t-butylphenol and 2-nitro-4-t-butylbenzoic acid. The 2-nitro-4-t-butylbenzoic acid can then be isolated and purified by recrystallization to achieve a purity of 95%.

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(10-12)18(21)22/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZSTCNASGXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690600
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-48-1
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.